molecular formula C8H6ClIO2 B1403343 4-Chloro-5-iodo-2-methylbenzoic acid CAS No. 1399182-03-6

4-Chloro-5-iodo-2-methylbenzoic acid

Cat. No. B1403343
Key on ui cas rn: 1399182-03-6
M. Wt: 296.49 g/mol
InChI Key: JFISQRPYNOQTAD-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a round-bottom flask was added a solution of 4-chloro-2-methylbenzoic acid (30.0 g, 176 mmol, 1.00 equiv) in acetic acid (300 mL). NaIO4 (19.0 g, 88.8 mmol, 0.50 equiv), I2 (49.0 g, 193 mmol, 1.10 equiv), and sulfuric acid (3 mL) were added to the reaction. The resulting mixture was stirred overnight at 110° C. After cooling to ambient temperature, the reaction was carefully quenched with 500 mL of Na2S2O3 (aq., sat.). The resulting solids were collected by filtration and then dissolved in 500 mL of ethyl acetate. The organic phase was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This resulted in 20.0 g (38%) of 4-chloro-5-iodo-2-methylbenzoic acid as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[I:12]I.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:1][C:2]1[C:10]([I:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
NaIO4
Quantity
19 g
Type
reactant
Smiles
Name
Quantity
49 g
Type
reactant
Smiles
II
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with 500 mL of Na2S2O3 (aq., sat.)
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 2×200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This resulted in 20.0 g (38%) of 4-chloro-5-iodo-2-methylbenzoic acid as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC(=C(C(=O)O)C=C1I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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